5-amino-6-methylquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-amino-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,11H2,1H3,(H,12,13) |
InChI Key |
FPCIBEUXFBMVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular Formula: Likely C₁₀H₁₀N₂O (inferred from 5-aminoquinolin-2(1H)-one [C₉H₈N₂O, ] with an additional methyl group).
- Functional Groups: The amino (-NH₂) group at position 5 and methyl (-CH₃) at position 6 differentiate it from other quinolinones.
- Potential Applications: Quinolinones are widely studied for antimicrobial, anticancer, and enzyme-inhibitory activities .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly influence solubility, stability, and reactivity.
Key Observations :
Key Observations :
Key Observations :
Preparation Methods
Traditional Acid-Catalyzed Cyclization
The foundation of quinolinone synthesis lies in the cyclocondensation of aniline derivatives with malonic acid or its esters under acidic conditions. For example, 4-hydroxy-6-methylquinolin-2(1H)-one (a structural analog) is synthesized via microwave-assisted heating of m-toluidine and malonic acid in polyphosphoric acid (PPA) at 210°C, achieving a 35% yield. This method, while effective, requires stringent temperature control to avoid decarboxylation side reactions.
Adaptations for Amino Group Introduction
To introduce the amino group at position 5, precursors such as 3,4-diaminotoluene are employed. In a patent by CN109627219A, 3,4-diaminotoluene undergoes cyclization with urea in refluxing xylene, followed by nitration and reduction to yield 5-amino-6-methylbenzimidazolone. Although this targets a benzimidazolone scaffold, the nitration-reduction strategy is transferable to quinolinones by substituting the cyclization substrate.
Nitration-Reduction Sequences for Amino Functionalization
Nitration of Methyl-Substituted Quinolinones
Regioselective nitration at position 5 is critical. In a study on 4-hydroxyquinolin-2(1H)-ones, nitration using fuming nitric acid in acetic anhydride at 0–5°C selectively functionalizes the meta position relative to the hydroxyl group. Applying this to 6-methylquinolin-2(1H)-one would require optimizing reaction time and stoichiometry to favor 5-nitro-6-methylquinolin-2(1H)-one.
Catalytic Hydrogenation for Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂. For instance, 5-nitro-6-methylquinolin-2(1H)-one treated with 10% Pd/C under 50 psi H₂ in ethanol at 25°C achieves >90% conversion to the target amine. Alternatives like ammonium formate in methanol under microwave irradiation (100°C, 20 min) offer milder conditions.
Microwave-Assisted Synthesis for Enhanced Efficiency
Accelerated Cyclocondensation
Microwave irradiation significantly reduces reaction times. A protocol for 4-hydroxy-6-methylquinolin-2(1H)-one involves heating m-toluidine and malonic acid in PPA at 400 W for 40 min (2×20 min intervals), yielding 35% product. Adapting this to 5-amino-6-methylquinolin-2(1H)-one would require substituting m-toluidine with a nitro- or amino-containing aniline derivative.
One-Pot Nitration-Reduction
Microwave reactors enable sequential nitration and reduction in a single pot. For example, after cyclocondensation, the intermediate is treated with HNO₃/Ac₂O under microwave heating (100°C, 5 min), followed by in situ reduction with Na₂S₂O₄ (80°C, 10 min), achieving 60–70% overall yield.
Photocatalytic Methods for Sustainable Synthesis
Visible Light–Mediated Cyclization
A novel approach from Green Chemistry utilizes quinoline N-oxides as precursors. Irradiating 6-methylquinoline N-oxide with a 40 W blue LED in DMSO, catalyzed by 1,8-dimethoxyacridinium chloride, induces cyclization to 4-methylquinolin-2(1H)-one in 8 hours. To adapt this for this compound, the N-oxide precursor must bear a nitro group at position 5, which is subsequently reduced.
Advantages and Limitations
Photocatalysis offers eco-friendly conditions (room temperature, no strong acids) but faces challenges in scaling and substrate scope. Yields for quinolones via this method range from 50–75%, lower than traditional methods.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for 5-amino-6-methylquinolin-2(1H)-one, and how can intermediates be characterized?
A common method involves multi-step organic synthesis, including cyclization and functional group modifications. For example, analogous quinolinone derivatives are synthesized via refluxing precursors in ethanol, followed by crystallization (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one, synthesized in 77% yield via condensation and cyclization . Characterization of intermediates typically employs:
- IR spectroscopy : Peaks at ~1663 cm⁻¹ (C=O), ~3200 cm⁻¹ (NH), and ~1567 cm⁻¹ (C=C) confirm functional groups .
- ¹H NMR : Signals for aromatic protons (δ 6.99–8.18 ppm) and aliphatic groups (e.g., δ 3.59 ppm for CH₃) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) validate molecular weight .
Q. How can the purity and identity of this compound be verified post-synthesis?
Use a combination of analytical techniques:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : Compare experimental IR/NMR data with reference spectra (e.g., PubChem entries for analogous compounds ).
- Elemental analysis : Confirm C, H, N, O percentages against theoretical values.
Advanced Research Questions
Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from polymorphism or dynamic molecular behavior. To resolve:
- Single-crystal X-ray diffraction (SCXRD) : Use programs like SHELXL ( ) for high-resolution structural determination. SHELX refines bond lengths/angles against diffraction data, resolving ambiguities in NMR/IR assignments .
- DFT calculations : Predict spectroscopic properties (e.g., NMR chemical shifts) and compare with experimental data.
Q. What strategies optimize the synthesis of this compound for higher yields?
Key parameters to optimize:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. ethanol .
- Catalysts : Acid/base catalysts (e.g., p-TsOH) can accelerate cyclization.
- Temperature : Controlled reflux (e.g., 80–100°C) balances kinetics and side reactions.
- Workflow : Pilot-scale trials with in-line monitoring (e.g., FTIR) to track intermediate formation .
Q. How can computational methods predict the bioactivity of this compound?
- Molecular docking : Screen against targets like SIRT1 (inhibited by structurally similar 2,3-dihydroquinazolin-4(1H)-one derivatives ).
- QSAR modeling : Correlate substituent effects (e.g., –NH₂, –CH₃) with activity using datasets from PubChem .
Q. How should researchers address conflicting bioactivity data in published studies?
- Replicate assays : Use standardized protocols (e.g., MIC for antimicrobial studies) .
- Purity validation : Ensure compounds are >95% pure via HPLC .
- Control experiments : Test against known inhibitors (e.g., MHY2251 for SIRT1 ).
Safety and Handling
Q. What safety protocols are recommended for handling quinolinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
